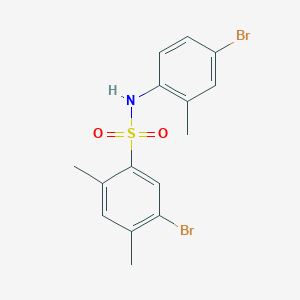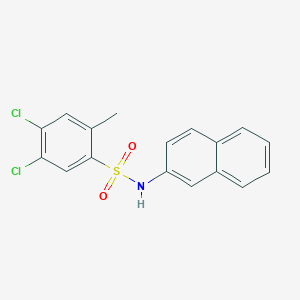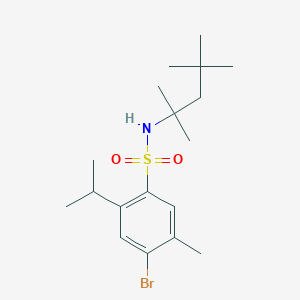![molecular formula C25H22N2O2 B6434503 1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol CAS No. 2419664-93-8](/img/structure/B6434503.png)
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol, commonly referred to as ‘carbazol’, is a synthetic organic compound with a wide range of applications in the scientific research field. Carbazol has the potential to be used as a substitute for other organic compounds in a variety of reactions and processes.
科学的研究の応用
Carbazol has a wide range of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, herbicides, and agrochemicals. Carbazol has also been used in the synthesis of fluorescent dyes and imaging agents, and in the study of enzyme kinetics and drug metabolism. In addition, it has been used in the synthesis of organic catalysts and in the preparation of organic semiconductors.
作用機序
The exact mechanism of action of carbazol is not yet fully understood. However, it is believed to act by forming a covalent bond with the target molecule, resulting in the formation of a new compound. This new compound can then be used as a starting material in various reactions, such as the synthesis of pharmaceuticals or agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of carbazol are not yet fully understood. However, it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to be effective in the inhibition of enzymes involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
Carbazol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. In addition, it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, carbazol can be toxic in high concentrations and can cause irritation to the skin and eyes. Therefore, it is important to use appropriate safety measures when working with this compound.
将来の方向性
The potential future directions for the use of carbazol in scientific research are numerous. It could potentially be used in the synthesis of new drugs and agrochemicals, as well as in the development of new imaging agents and fluorescent dyes. It could also be used in the study of enzyme kinetics and drug metabolism, and in the development of organic catalysts and organic semiconductors. In addition, it could be used in the development of new materials and in the study of biological processes.
合成法
Carbazol can be synthesized in a variety of ways. One method involves the reaction of 9H-carbazol-9-yl bromide and 2-methylquinolin-8-yloxy propan-2-ol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of an intermediate product which is then reduced to form the desired carbazol. The reaction is typically carried out in a solvent, such as dichloromethane, and can be completed in a few hours.
特性
IUPAC Name |
1-carbazol-9-yl-3-(2-methylquinolin-8-yl)oxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-13-14-18-7-6-12-24(25(18)26-17)29-16-19(28)15-27-22-10-4-2-8-20(22)21-9-3-5-11-23(21)27/h2-14,19,28H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZCBSLQPNSPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)




![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)



![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)
